![molecular formula C18H24N4OS B5666787 2-(dimethylamino)-N,4-dimethyl-N-{2-[(4-methylphenyl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5666787.png)
2-(dimethylamino)-N,4-dimethyl-N-{2-[(4-methylphenyl)thio]ethyl}-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of dimethylaminomethylene compounds with dinucleophiles. For instance, Schenone et al. (1990) reported the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates through the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, yielding high yields of the respective esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids (Schenone, Sansebastiano, & Mosti, 1990).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated through crystallography and spectroscopic methods. For example, the crystal structure of similar pyrimidine compounds has been determined, revealing insights into their geometric configuration and the interactions that stabilize their structure in the solid state (Ji, 2006).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cycloadditions and transformations that lead to novel compounds. Prajapati and Thakur (2005) demonstrated the facile synthesis of novel pyrimido[4,5-d]pyrimidine derivatives through reactions involving heterocumulenes (Prajapati & Thakur, 2005).
properties
IUPAC Name |
2-(dimethylamino)-N,4-dimethyl-N-[2-(4-methylphenyl)sulfanylethyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-13-6-8-15(9-7-13)24-11-10-22(5)17(23)16-12-19-18(21(3)4)20-14(16)2/h6-9,12H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPPZVRTPQKDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCN(C)C(=O)C2=CN=C(N=C2C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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